

In vitro activity of cloxyquin (5-chloroquinolin-8-ol) against *Mycobacterium tuberculosis*

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Chloroquinolin-8-amine

Cat. No.: B1296123

[Get Quote](#)

Cloxyquin's In Vitro Efficacy Against *Mycobacterium tuberculosis*: A Comparative Analysis

For Immediate Release

A comprehensive review of available data confirms the potent in vitro activity of cloxyquin (5-chloroquinolin-8-ol) against *Mycobacterium tuberculosis*, including multidrug-resistant (MDR) strains. This guide provides a comparative analysis of cloxyquin's minimum inhibitory concentration (MIC) against that of standard first-line anti-tuberculosis drugs, details the experimental protocols for these assessments, and illustrates the compound's proposed mechanism of action.

Comparative In Vitro Activity

Cloxyquin demonstrates significant promise with consistently low MIC values against a wide range of *M. tuberculosis* isolates. The following table summarizes the in vitro activity of cloxyquin in comparison to first-line anti-tuberculosis agents: isoniazid, rifampicin, ethambutol, and pyrazinamide.

Compound	Mycobacterium tuberculosis Strain(s)	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Citation(s)
Cloxyquin	150 clinical isolates (including sensitive and MDR)	0.062 - 0.25	0.125	0.25	[1][2][3]
Isoniazid	H37Rv and other clinical strains	0.02 - 0.06	-	-	[4][5]
Isoniazid	INH-resistant isolates	≤0.25 - >4	-	-	[6]
Rifampicin	H37Rv and other clinical strains	0.12 - 0.25	-	-	[4][7]
Rifampicin	RIF-resistant isolates	2 - >512	-	-	[8][9]
Ethambutol	Susceptible strains (in liquid medium)	-	-	-	[2]
Pyrazinamide	H37Ra and other clinical isolates (at neutral pH)	≤12.5 - 200	-	-	[10][11][12]

Note: MIC values for pyrazinamide are highly dependent on the pH of the culture medium, with activity being significantly greater at acidic pH.[13]

Experimental Protocols

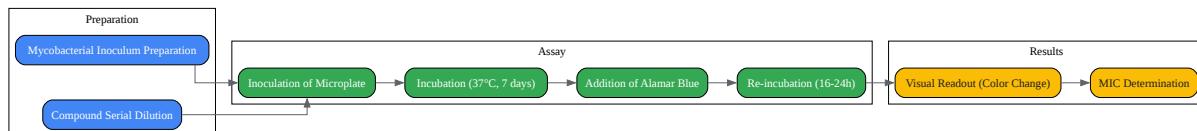
The determination of Minimum Inhibitory Concentration (MIC) is a critical quantitative measure of a compound's in vitro antimicrobial activity. The data presented in this guide were primarily generated using the following methodologies:

Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the MIC of compounds against *M. tuberculosis*.

- Compound Preparation: The test compound (e.g., cloxyquin) is dissolved in a solvent like dimethyl sulfoxide (DMSO) and serially diluted in Middlebrook 7H9 broth in a 96-well microplate.
- Inoculum Preparation: A suspension of *M. tuberculosis* is prepared and its turbidity is adjusted to a McFarland standard (typically No. 1). This suspension is then further diluted.
- Inoculation: The diluted mycobacterial suspension is added to each well of the microplate containing the serially diluted compound.
- Incubation: The plates are incubated at 37°C for a period of 7 days.
- Addition of Indicator Dye: A solution of Alamar blue and Tween 80 is added to each well.
- Re-incubation: The plates are re-incubated for 16-24 hours.
- Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

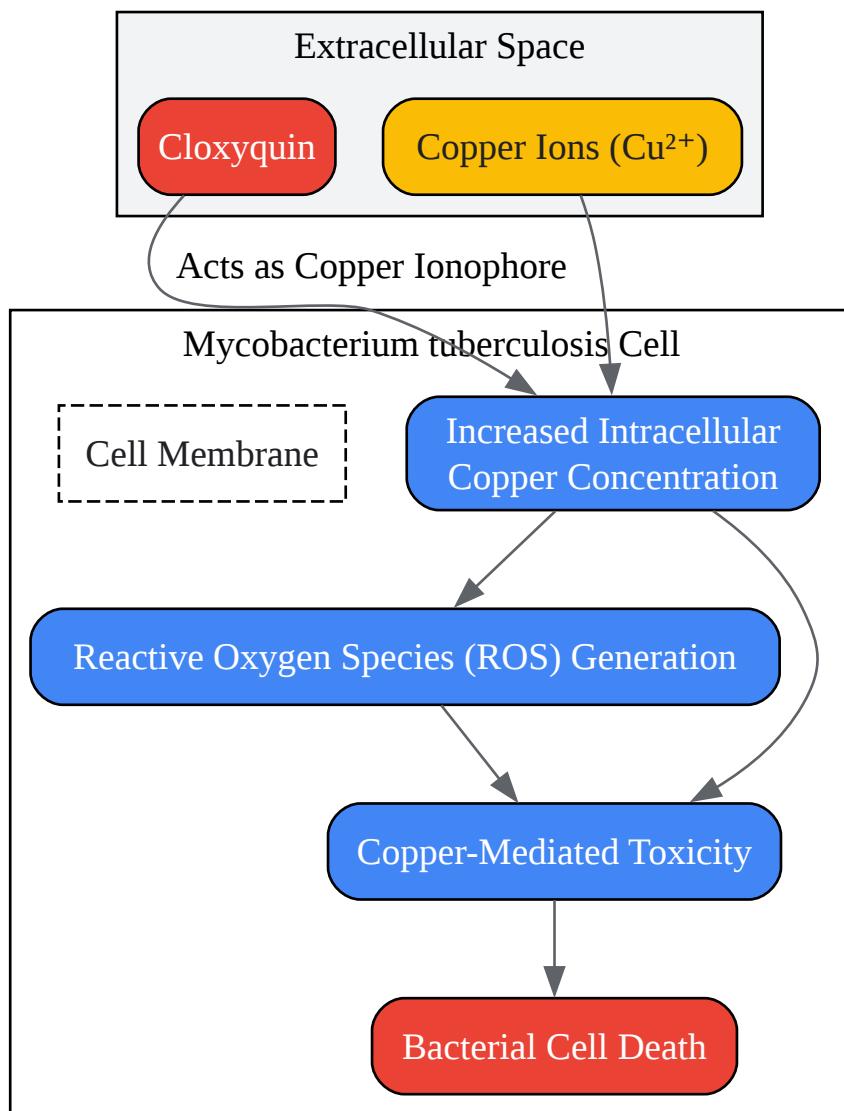
Broth Microdilution Method


This method is a standard technique for determining the MIC of various antimicrobial agents.

- Preparation of Drug Solutions: A range of concentrations of the antimicrobial agent is prepared by serial dilution in a suitable broth medium (e.g., Middlebrook 7H9) in 96-well plates.
- Inoculum Preparation and Standardization: A standardized inoculum of the *M. tuberculosis* strain is prepared to a specific concentration (CFU/mL).

- Inoculation: The wells containing the drug dilutions are inoculated with the standardized bacterial suspension.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C) for a defined period, which can range from several days to weeks for *M. tuberculosis*.
- Determination of MIC: The MIC is determined as the lowest concentration of the drug that inhibits visible growth of the mycobacteria.

Visualizing the Experimental Workflow and Mechanism of Action


To further elucidate the processes described, the following diagrams have been generated using Graphviz.

[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for MIC determination using the Microplate Alamar Blue Assay.

Recent studies suggest that the antimicrobial activity of 8-hydroxyquinolines, including cloxyquin, against *M. tuberculosis* is not primarily due to iron chelation as previously thought. Instead, these compounds act as copper ionophores, facilitating the transport of copper ions into the mycobacterial cell, which leads to copper-mediated toxicity and subsequent cell death. [1][14][15][16]

[Click to download full resolution via product page](#)

Figure 2: Proposed mechanism of action of cloxyquin against *M. tuberculosis*.

Conclusion

Cloxyquin exhibits potent in vitro activity against *Mycobacterium tuberculosis*, with MIC values comparable to or lower than some first-line anti-tubercular agents, particularly against resistant strains. Its unique mechanism of action as a copper ionophore presents a novel approach to combatting tuberculosis. Further in vivo studies are warranted to fully elucidate the therapeutic potential of cloxyquin in the treatment of tuberculosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Ethambutol MICs and MBCs for *Mycobacterium avium* complex and *Mycobacterium tuberculosis* - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. 8-Hydroxyquinolines are bactericidal against *Mycobacterium tuberculosis* - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. journals.asm.org [journals.asm.org]
- 5. Isoniazid-Induced Transient High-Level Resistance in *Mycobacterium tuberculosis* - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant *Mycobacterium tuberculosis* in Ethiopia | PLOS One [journals.plos.org]
- 7. Effects of Increasing Concentrations of Rifampicin on Different *Mycobacterium tuberculosis* Lineages in a Whole-Blood Bactericidal Activity Assay - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. Study of the Rifampin Monoresistance Mechanism in *Mycobacterium tuberculosis* - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. In-vitro activity of rifabutin against rifampicin-resistant *Mycobacterium tuberculosis* isolates with known rpoB mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of Pyrazinamide against *Mycobacterium tuberculosis* at Neutral pH in PZA-S1 Minimal Medium - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. Determining the minimum inhibitory concentrations of pyrazinamide against *Mycobacterium tuberculosis* clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against *Mycobacterium tuberculosis* clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 13. Determination of pyrazinamide MICs for *Mycobacterium tuberculosis* at different pHs by the radiometric method - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. 8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In vitro activity of cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296123#in-vitro-activity-of-cloxyquin-5-chloroquinolin-8-ol-against-mycobacterium-tuberculosis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com